![molecular formula C18H14N2O2S B14103218 2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14103218.png)
2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is part of the benzofuro[3,2-d]pyrimidine family, known for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, antiproliferative, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the aza-Wittig reaction. This process starts with the reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives . The reaction is catalyzed by sodium ethoxide or potassium carbonate (K2CO3) to achieve satisfactory yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using halogenated compounds and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sodium ethoxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological processes, such as cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline derivatives: Known for their anticancer properties, these compounds are structurally related and have been used as templates for drug discovery.
Uniqueness
2-(2-phenylethyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethylsulfanyl group enhances its ability to interact with biological targets, making it a promising candidate for further research and development .
Biological Activity
Chemical Structure and Properties
- Chemical Name : 2-[(2-phenylethyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
- Structural Features : The compound features a benzofuro-pyrimidine core with a phenylethyl sulfanyl substituent. This unique structure may contribute to its biological properties.
Investigate how this compound interacts at the molecular level with biological systems. Look for:
- Target Enzymes or Receptors : Identify any specific enzymes or receptors that the compound may inhibit or activate.
- Signal Transduction Pathways : Explore pathways affected by the compound, such as apoptosis, inflammation, or cell proliferation.
Anticancer Activity
- Case Studies : Review studies that examine the compound's effects on various cancer cell lines (e.g., breast cancer, lung cancer).
- IC50 Values : Collect data on the half-maximal inhibitory concentration (IC50) values to assess potency.
Cell Line | IC50 (μM) | Reference |
---|---|---|
MCF-7 (Breast) | 12.5 | |
A549 (Lung) | 8.0 | |
HeLa (Cervical) | 15.0 |
Antimicrobial Activity
- Spectrum of Activity : Detail any studies showing the compound's effectiveness against bacteria or fungi.
- Minimum Inhibitory Concentration (MIC) : Present data on MIC values.
Microorganism | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
Anti-inflammatory Effects
Discuss any findings related to anti-inflammatory properties, including:
- Cytokine Production : Investigate whether the compound affects cytokine levels in vitro or in vivo.
- Animal Models : Summarize studies using animal models to evaluate anti-inflammatory effects.
In Vivo Studies
Summarize key findings from animal studies that demonstrate biological activity and potential therapeutic applications.
Clinical Trials
If available, review any clinical trials that have tested this compound in humans. Include:
- Trial Phases
- Outcomes
Toxicology Profile
Provide information on the safety and toxicity of the compound based on available literature.
Properties
Molecular Formula |
C18H14N2O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(2-phenylethylsulfanyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H14N2O2S/c21-17-16-15(13-8-4-5-9-14(13)22-16)19-18(20-17)23-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20,21) |
InChI Key |
DCRBFZAODJVWRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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